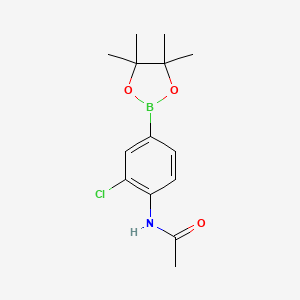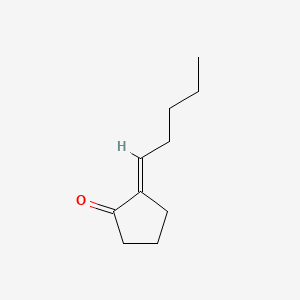
2-Pentylidenecyclopentanone, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pentylidenecyclopentanone is an organic compound that belongs to the class of cyclopentanones. It is characterized by a cyclopentane ring with a pentylidene substituent at the 2-position. This compound is known for its applications in various fields, including fragrances, flavors, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-pentylidenecyclopentanone is typically synthesized through the aldol condensation of cyclopentanone with valeraldehyde. This reaction is carried out under atmospheric pressure at 130°C using heterogeneous metal-modified oxides as catalysts. Common catalysts include CeO2–MgO, FeO–MgO, and FeO–CaO . The highest yield of 2-pentylidenecyclopentanone (66%) is obtained with FeO–MgO prepared by the deposition precipitation method .
Industrial Production Methods
In industrial settings, the preparation of 2-pentylidenecyclopentanone involves the use of continuous-flow systems. For example, the isomerization of 2-pentylidenecyclopentanone to 2-pentylcyclopent-2-en-1-one is performed in a fixed-bed glass reactor with grade A alumina at 300–320°C .
Analyse Des Réactions Chimiques
Types of Reactions
2-pentylidenecyclopentanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-pentylidenecyclopentanone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-pentylidenecyclopentanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-pentylidenecyclopentanone can be compared with other similar compounds, such as:
Cyclopentanone: A simpler compound with a cyclopentane ring and a ketone functional group.
Valeraldehyde: An aldehyde with a pentyl group.
2-pentylcyclopent-2-en-1-one: An isomer of 2-pentylidenecyclopentanone with a different structural arrangement.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of 2-pentylidenecyclopentanone.
Propriétés
Numéro CAS |
67382-39-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2E)-2-pentylidenecyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6+ |
Clé InChI |
YZKUNNFZLUCEET-RMKNXTFCSA-N |
SMILES isomérique |
CCCC/C=C/1\CCCC1=O |
SMILES canonique |
CCCCC=C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
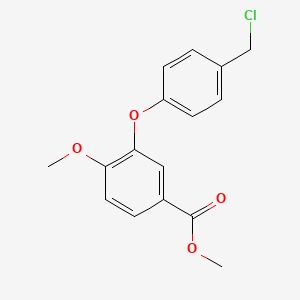
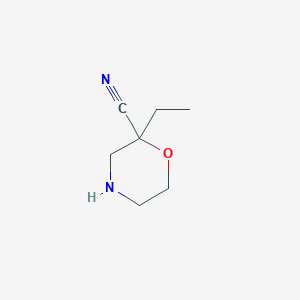
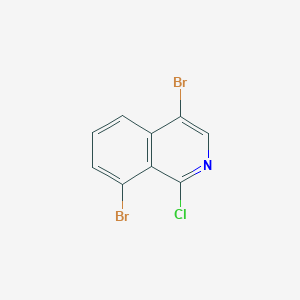
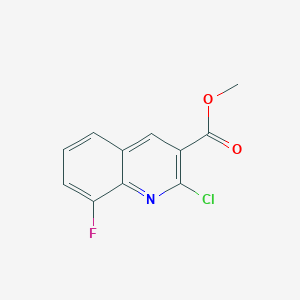
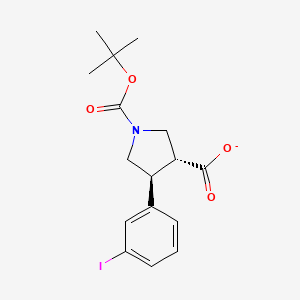
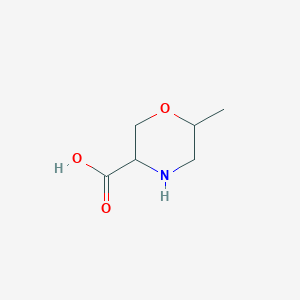
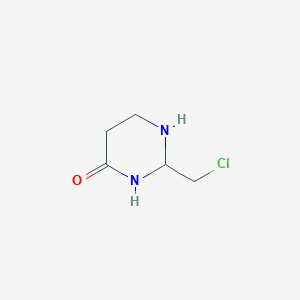
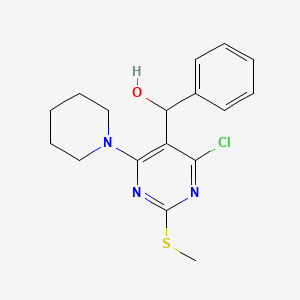
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)

![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)
